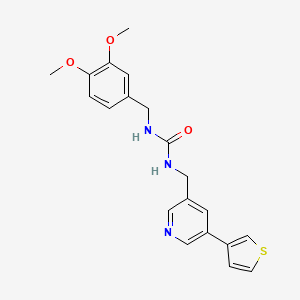

1-(3,4-Dimethoxybenzyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea

Description

1-(3,4-Dimethoxybenzyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a synthetic organic compound characterized by its complex structure, which includes a benzyl group substituted with methoxy groups, a thiophene ring, and a pyridine ring

Properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-[(5-thiophen-3-ylpyridin-3-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S/c1-25-18-4-3-14(8-19(18)26-2)10-22-20(24)23-11-15-7-17(12-21-9-15)16-5-6-27-13-16/h3-9,12-13H,10-11H2,1-2H3,(H2,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQXBJGRACJSMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)NCC2=CC(=CN=C2)C3=CSC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxybenzyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

-

Formation of the Benzyl Intermediate:

- Starting with 3,4-dimethoxybenzaldehyde, a reductive amination reaction can be employed to introduce the benzyl group.

- Reagents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents.

-

Coupling with Pyridine and Thiophene Derivatives:

- The benzyl intermediate is then coupled with a pyridine derivative that has a thiophene substituent.

- Reagents: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck coupling) are often used.

-

Formation of the Urea Linkage:

- The final step involves the introduction of the urea group through a reaction with an isocyanate or carbodiimide.

- Reagents: Phenyl isocyanate or N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of scale-up synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxybenzyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:

-

Oxidation: The methoxy groups on the benzyl ring can be oxidized to form corresponding aldehydes or carboxylic acids.

- Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

-

Reduction: The nitro groups, if present, can be reduced to amines.

- Reagents: Hydrogen gas (H2) with palladium on carbon (Pd/C).

-

Substitution: The thiophene and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

- Reagents: Halogenating agents (e.g., N-bromosuccinimide for bromination).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,4-dimethoxybenzoic acid, while reduction of nitro groups can yield corresponding amines.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds similar to 1-(3,4-Dimethoxybenzyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea exhibit significant antimicrobial activity. For instance, studies have shown that related urea derivatives possess antibacterial properties against various pathogens including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effectiveness in the range of 31.25–62.5 µg/mL against bacterial strains .

Anticancer Properties

Recent studies suggest that this compound may also have anticancer potential. Urea derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies demonstrate that these compounds can effectively reduce the viability of cancer cell lines by targeting specific signaling pathways involved in tumor growth .

Enzyme Inhibition

This compound has been studied for its inhibitory effects on enzymes such as monoamine oxidase (MAO). The inhibition percentages and half-maximal inhibitory concentration (IC50) values for related compounds indicate promising results in treating neurodegenerative diseases by modulating neurotransmitter levels .

Case Study 1: Antibacterial Efficacy

A study conducted on a series of urea derivatives, including this compound, revealed significant antibacterial activity against resistant strains of bacteria. The research utilized standard protocols for evaluating antimicrobial susceptibility and demonstrated that the compound exhibited superior activity compared to traditional antibiotics .

Case Study 2: Anticancer Activity

In a controlled laboratory setting, researchers evaluated the anticancer properties of this compound against various cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The findings indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability and induced apoptosis as evidenced by flow cytometry analyses .

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids, depending on the context of its application. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecule. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

1-(3,4-Dimethoxybenzyl)-3-(pyridin-3-ylmethyl)urea: Lacks the thiophene ring, which may affect its binding affinity and specificity.

1-(3,4-Dimethoxybenzyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea: Contains a furan ring instead of thiophene, potentially altering its electronic properties and reactivity.

Uniqueness: 1-(3,4-Dimethoxybenzyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea is unique due to the presence of both thiophene and pyridine rings, which confer specific electronic and steric properties. These features can enhance its binding interactions and reactivity, making it a valuable compound in various research applications.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across multiple fields

Biological Activity

1-(3,4-Dimethoxybenzyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure incorporates a methoxybenzyl moiety and a thiophen-pyridine unit which may influence its pharmacological properties.

Chemical Structure

The compound can be described by its IUPAC name and structural formula:

- IUPAC Name : this compound

- Chemical Structure : The compound features a urea core linked to a 3,4-dimethoxybenzyl group and a 5-thiophen-3-yl-pyridine moiety.

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature. However, related compounds in the same structural class have demonstrated various pharmacological effects. The following sections summarize available data regarding its potential biological activities.

The precise mechanism of action for this compound remains largely unexplored. However, based on structural analogs, it is hypothesized that the compound may interact with specific molecular targets such as receptors or enzymes involved in signaling pathways. Potential mechanisms could include:

- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, which could suggest a similar pathway for this urea derivative.

- Receptor Modulation : The presence of the thiophene and pyridine rings may allow for interaction with neurotransmitter receptors or other critical cellular receptors.

Case Studies and Related Compounds

- PD-L1 Inhibition : Some compounds containing similar structural motifs have been investigated for their ability to inhibit the PD-L1 pathway, which is crucial in cancer immunotherapy. For instance, compounds with tri-aromatic structures have shown binding affinity to PD-L1, suggesting that our compound might exhibit similar properties if tested .

- Kinase Inhibition : Research on benzamide derivatives has highlighted their potential as RET kinase inhibitors, which are relevant in cancer treatment. The structural characteristics of this compound may confer similar inhibitory effects against specific kinases .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| BMS Compounds | Tri-aromatic structure | PD-L1 inhibition |

| RET Kinase Inhibitors | Benzamide derivatives | Cancer therapy |

| Thiophene Derivatives | Contains thiophene rings | Anticancer properties |

Q & A

Basic Research Questions

Q. How can researchers confirm the structural integrity and purity of 1-(3,4-Dimethoxybenzyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify the presence of key functional groups (e.g., urea NH protons at δ 5.5–6.5 ppm, aromatic protons from dimethoxybenzyl and pyridinyl-thiophenyl moieties) .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% recommended for biological assays) .

- Mass Spectrometry (LC-MS) : Confirm molecular weight (e.g., ESI-MS in positive ion mode for [M+H] peak) and detect impurities .

Q. What are the optimal reaction conditions for synthesizing the urea linkage in this compound?

- Methodological Answer :

- Coupling Strategy : React 3,4-dimethoxybenzyl isocyanate with (5-(thiophen-3-yl)pyridin-3-yl)methylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere (N) .

- Catalysis : Add triethylamine (TEA, 1.2 eq) to neutralize HCl byproducts and enhance reaction efficiency .

- Reaction Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane) or in-situ FTIR for NCO group disappearance (~2270 cm) .

Q. How can solubility challenges be addressed for in vitro assays?

- Methodological Answer :

- Stock Solutions : Prepare a 10 mM stock in DMSO (ensure <0.1% final concentration in assays to avoid cytotoxicity) .

- Co-Solvents : Use cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) to improve aqueous solubility .

- pH Adjustment : Test phosphate-buffered saline (PBS) at pH 7.4 or acetate buffer at pH 5.0 to mimic physiological conditions .

Advanced Research Questions

Q. How can researchers resolve low yields due to steric hindrance during coupling of bulky substituents?

- Methodological Answer :

- High-Dilution Technique : Reduce concentration (<0.1 M) to minimize intermolecular interactions and favor urea bond formation .

- Temperature Control : Optimize between 0–25°C to balance reactivity and steric effects .

- Microwave-Assisted Synthesis : Accelerate reaction kinetics (e.g., 100 W, 80°C, 30 min) to improve yield .

Q. What computational approaches are suitable for predicting binding interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains or GPCRs, focusing on hydrogen bonding with urea NH groups and π-π stacking with aromatic moieties .

- Molecular Dynamics (MD) Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-target complexes .

- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinities (ΔG) .

Q. How should contradictory biological activity data across studies be analyzed?

- Methodological Answer :

- Assay Standardization : Compare IC values under identical conditions (e.g., cell line: HEK293 vs. HeLa; incubation time: 24–48 h) .

- Metabolite Interference : Test for off-target effects using metabolite profiling (LC-MS/MS) or cytochrome P450 inhibition assays .

- Batch Variability : Re-synthesize compound and validate purity via HPLC and elemental analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.